molecular formula C12H15BrN4O B11829154 3-bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile

3-bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B11829154
M. Wt: 311.18 g/mol
InChI Key: RWFOATKUUNHEPO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LAH can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Biological Activity

3-Bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile, with the molecular formula C₁₂H₁₅BrN₄O and CAS number 2043019-98-1, is a complex chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through synthesized analogs, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a bromo group and an ethyl group, alongside a tetrahydro-2H-pyran moiety linked via an amino group. The unique structural components contribute to its diverse biological activities.

Property Value
Molecular FormulaC₁₂H₁₅BrN₄O
Molar Mass311.18 g/mol
CAS Number2043019-98-1
SynonymsGilteritinib Impurity 1

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Similar compounds have been evaluated for their efficacy against cancer cell lines. For instance, derivatives with modifications on the pyrazine ring have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The presence of the bromo group has been linked to enhanced antimicrobial activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of cholinergic pathways, akin to other derivatives that inhibit acetylcholinesterase (AChE).

Case Study 1: Anticancer Efficacy

In a study analyzing the anticancer effects of pyrazine derivatives, 3-bromo-6-ethyl-5-(tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile was tested against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Activity

A comparative analysis of antimicrobial activity revealed that the compound exhibited potent activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis, enhancing its potential as an antibiotic.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the pyrazine ring and variations in the tetrahydro-pyran moiety can lead to significant changes in potency and selectivity.

Compound Name Structural Features Biological Activity Uniqueness
3-Bromo-PyrazineBromo-substituted pyrazineAntimicrobialLacks ethyl and tetrahydropyran groups
6-MethylpyrazineMethyl-substituted pyrazineAnticancerNo bromo or carbonitrile groups
Tetrahydropyran DerivativesContains tetrahydropyran ringVaries widelyFocus on cyclic structures without pyrazine

The uniqueness of 3-bromo-6-ethyl-5-(tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile lies in its combination of both a bromo-substituted pyrazine and a tetrahydropyran moiety, which may confer distinct biological properties not observed in other compounds.

Properties

Molecular Formula

C12H15BrN4O

Molecular Weight

311.18 g/mol

IUPAC Name

3-bromo-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carbonitrile

InChI

InChI=1S/C12H15BrN4O/c1-2-9-12(15-8-3-5-18-6-4-8)17-11(13)10(7-14)16-9/h8H,2-6H2,1H3,(H,15,17)

InChI Key

RWFOATKUUNHEPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C(=N1)C#N)Br)NC2CCOCC2

Origin of Product

United States

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